2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
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Overview
Description
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and a difluoroaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroaniline Moiety: This step involves the reaction of 3,4-difluoroaniline with a suitable electrophile to form the desired intermediate.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine intermediate with the pyridazinone intermediate under suitable conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions on the difluoroaniline moiety can introduce various functional groups .
Scientific Research Applications
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Shares the difluoroaniline moiety but lacks the piperidine and pyridazinone components.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one is unique due to its combination of a piperidine ring, a pyridazinone core, and a difluoroaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[2-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2/c1-12-4-7-17(25)24(22-12)11-18(26)23-8-2-3-14(10-23)21-13-5-6-15(19)16(20)9-13/h4-7,9,14,21H,2-3,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHPDURMZVPHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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